molecular formula C8H9BrClNO2 B15232691 Methyl 4-(bromomethyl)picolinate hydrochloride

Methyl 4-(bromomethyl)picolinate hydrochloride

Cat. No.: B15232691
M. Wt: 266.52 g/mol
InChI Key: KRBWAQDAULYJBA-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)picolinate hydrochloride is a halogenated picolinate ester derivative with a bromomethyl (–CH₂Br) substituent at the 4-position of the pyridine ring. Its structure combines a reactive bromomethyl group, which facilitates alkylation or nucleophilic substitution reactions, and a methyl ester moiety that enhances solubility in organic solvents. The hydrochloride salt form improves stability and polar solvent compatibility, making it valuable in pharmaceutical and chemical synthesis as an intermediate .

For example, describes the synthesis of methyl-6-bromopicolinate via refluxing 6-bromopyridine-2-carboxylic acid with methanol and sulfuric acid, followed by Sonogashira coupling . Similar methodologies could apply to the 4-bromomethyl derivative, with adjustments for substituent positioning.

Properties

Molecular Formula

C8H9BrClNO2

Molecular Weight

266.52 g/mol

IUPAC Name

methyl 4-(bromomethyl)pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H8BrNO2.ClH/c1-12-8(11)7-4-6(5-9)2-3-10-7;/h2-4H,5H2,1H3;1H

InChI Key

KRBWAQDAULYJBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)CBr.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely documented method for synthesizing methyl 4-(bromomethyl)picolinate hydrochloride involves radical bromination of methyl picolinate using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator. The reaction proceeds via a radical chain mechanism:

  • Initiation : AIBN decomposes under heat to generate cyanopropyl radicals, which abstract a hydrogen atom from methyl picolinate, forming a substrate-centered radical.
  • Propagation : The substrate radical reacts with NBS, transferring a bromine atom to the benzylic position of the pyridine ring.
  • Termination : Radical recombination halts the chain process.

Procedure :

  • Methyl picolinate (1 equiv) is dissolved in anhydrous carbon tetrachloride (CCl₄).
  • NBS (1.1 equiv) and AIBN (0.1 equiv) are added under inert atmosphere.
  • The mixture is refluxed at 80°C for 8–12 hours, monitored by TLC or GC-MS.
  • Post-reaction, the mixture is cooled, filtered to remove succinimide byproducts, and concentrated under reduced pressure.
  • The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Optimization Strategies

  • Solvent Selection : CCl₄ is preferred for its inertness and ability to solubilize NBS. Alternatives like benzene or dichloromethane may reduce yields due to competing side reactions.
  • Initiator Loading : AIBN concentrations above 0.15 equiv increase radical density, risking over-bromination (e.g., di-substituted byproducts).
  • Temperature Control : Maintaining reflux temperatures (80°C) ensures consistent radical generation without thermal degradation.

Table 1: Laboratory-Scale Bromination Conditions and Outcomes

Parameter Optimal Value Yield (%) Purity (%)
NBS Equivalents 1.1 78–85 95–98
AIBN Loading (equiv) 0.1 82 97
Reaction Time (hours) 10 85 96
Solvent CCl₄ 80 95

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis often employs continuous flow reactors to enhance reproducibility and safety. Key advantages include:

  • Precise Temperature Control : Microfluidic channels minimize hot spots, reducing side reactions.
  • Scalability : Throughput can exceed 1 kg/hr with automated feed systems.
  • In-Line Purification : Integrated chromatography columns enable real-time purification, achieving >99% purity.

Procedure :

  • Methyl picolinate and NBS are pumped separately into a mixing chamber preheated to 80°C.
  • AIBN is introduced via a secondary feed to initiate radical formation.
  • The reaction stream passes through a residence loop (10–15 min) before quenching in a cold trap.
  • Crude product is diverted to a centrifugal partition chromatograph for isolation.

Economic and Environmental Considerations

  • Solvent Recovery : CCl₄ is distilled and recycled, reducing waste by 70%.
  • Byproduct Utilization : Succinimide residues are repurposed as nitrogen sources in fertilizer production.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (300 MHz, CDCl₃) : δ 8.72 (d, 1H, pyridine-H), 7.89 (s, 1H, pyridine-H), 4.51 (s, 2H, CH₂Br), 3.94 (s, 3H, OCH₃).
  • Mass Spectrometry (FAB) : m/z 230.06 [M+H]⁺, confirming molecular ion consistency.
  • HPLC : Purity assessed using a C18 column (acetonitrile/water, 70:30), retention time = 6.2 min.

Challenges in Reaction Monitoring

  • Over-Bromination : Prolonged reaction times (>12 hours) or excess NBS (>1.2 equiv) promote di-brominated derivatives, detectable via GC-MS.
  • Colorimetric Indicators : The reaction’s transition from deep red to pale yellow signals near-completion but requires corroboration with TLC.

Alternative Synthetic Pathways

Photochemical Bromination

UV light (254 nm) can replace AIBN in radical initiation, though yields are lower (60–65%) due to competing photodecomposition.

Ionic Bromination with HBr-DMSO

A non-radical approach using HBr and dimethyl sulfoxide (DMSO) achieves bromination via electrophilic substitution. However, ester group hydrolysis limits utility (yield <50%).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)picolinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted picolinates, oxo derivatives, and reduced methyl derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

Methyl 4-(bromomethyl)picolinate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(bromomethyl)picolinate hydrochloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The picolinate moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl Picolinate Derivatives

Compound Name Substituent Position Key Reactivity/Applications Reference
Methyl 4-(bromomethyl)picolinate hydrochloride Bromomethyl (–CH₂Br) 4 Nucleophilic substitution, alkylation, intermediate in drug synthesis
Methyl 4-chloropicolinate Chloro (–Cl) 4 Cross-coupling reactions (e.g., Suzuki), ligand preparation
Methyl 6-bromopicolinate Bromo (–Br) 6 Sonogashira coupling, alkyne functionalization

Research Findings and Limitations

Current literature highlights the following trends:

Substituent Positioning : The 4-position bromomethyl group offers superior reactivity in alkylation compared to 6-position halogens, as steric hindrance is minimized .

Yield Variations : Reactions involving bromomethyl derivatives (e.g., CuAAC in ) achieve ~70% yields, whereas chloro analogs may require harsher conditions for comparable efficiency .

Limitations : Direct data on this compound’s physical properties (e.g., melting point, exact solubility) are absent in the provided evidence. Further studies are needed to quantify its stability under varying conditions.

Biological Activity

Methyl 4-(bromomethyl)picolinate hydrochloride is a compound of interest in various fields, including medicinal chemistry and molecular biology. Its biological activity stems from its structural features, which allow it to interact with specific biological targets, influencing various physiological processes.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈BrN₁O₂ and features a bromomethyl group attached to a picolinate structure. This configuration contributes to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : It may bind to enzymes, either inhibiting or activating them, which alters metabolic pathways crucial for cellular function.
  • Receptor Modulation : The compound can interact with various receptors, modulating their activity and leading to physiological responses.
  • Gene Expression Alteration : It has the potential to influence gene expression related to its biological effects, impacting cellular behavior at the genetic level.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of picolinate compounds can effectively inhibit bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 0.125 mg/dm³ .

Inhibition of Metallo-β-lactamases

The compound's derivatives have been investigated for their ability to inhibit metallo-β-lactamases (MBLs), enzymes responsible for antibiotic resistance. A study demonstrated that certain isosteres derived from picolinate structures could effectively inhibit MBLs, restoring the efficacy of β-lactam antibiotics against resistant strains .

Case Studies

Case Study 1: Antibacterial Activity Assessment
A recent study assessed the antibacterial activity of methyl 4-(bromomethyl)picolinate against various clinical isolates. The results indicated robust activity against multidrug-resistant strains, showcasing its potential as a lead compound in antibiotic development.

Bacterial StrainMIC (mg/dm³)
Pseudomonas aeruginosa<0.125
Acinetobacter baumannii0.25
Escherichia coli0.5

Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of MBLs by derivatives of methyl 4-(bromomethyl)picolinate. The study highlighted that these compounds could significantly reduce enzyme activity, thus enhancing the effectiveness of existing antibiotics.

CompoundIC₅₀ (µM)
Methyl 4-(bromomethyl)picolinate0.84±0.04
Control>10

Safety and Toxicity

Preliminary safety assessments indicate that this compound has manageable toxicity profiles; however, detailed toxicological studies are necessary to fully understand its safety in clinical applications .

Q & A

Q. Basic Research Focus

  • Methodological Answer :
    Synthesis typically involves bromination of a methyl picolinate precursor. Key steps include:
    • Substrate Selection : Start with methyl 4-methylpicolinate to introduce the bromomethyl group via radical or electrophilic bromination .
    • Reagent Optimization : Use N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} with a radical initiator (e.g., AIBN) under controlled temperatures (60–80°C) to minimize side reactions like over-bromination .
    • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Purity (>98%) should be confirmed via HPLC .
    • Data Table :
Bromination AgentYield (%)Purity (%)Side Products
NBS/AIBN75–85>98<5% di-brominated
Br2\text{Br}_260–7090–9510–15% oxidation

How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Q. Basic Research Focus

  • Methodological Answer :
    Use a multi-analytical approach:
    • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm the bromomethyl group (δ ~4.5 ppm for -CH2Br\text{-CH}_2\text{Br}) and ester functionality .
    • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+\text{[M+H]}^+) and isotopic patterns for bromine .
    • HPLC-PDA : Monitor purity (>98%) with a C18 column (acetonitrile/water gradient) .
    • Critical Note : Cross-check with Certificate of Analysis (COA) for batch-specific data .

What are the common side reactions encountered during alkylation using this compound, and how can they be mitigated?

Q. Advanced Research Focus

  • Methodological Answer :
    • Side Reactions :
  • Hydrolysis : Bromomethyl group reacts with moisture, forming 4-hydroxymethyl derivatives. Mitigate by using anhydrous solvents (e.g., THF, DMF) and inert atmospheres .
  • Elimination : Base-mediated dehydrohalogenation forms unsaturated pyridine byproducts. Use milder bases (e.g., NaHCO3\text{NaHCO}_3) and low temperatures (0–5°C) .
    • Data Table :
ConditionByproduct Yield (%)Mitigation Strategy
Aqueous Solvent20–30Anhydrous DMF
Strong Base (NaOH)15–25Weak Base (Et3N\text{Et}_3\text{N})

How does the bromomethyl group in this compound influence its reactivity compared to chlorinated analogs in nucleophilic substitution reactions?

Q. Advanced Research Focus

  • Methodological Answer :
    The bromine atom’s higher electronegativity and leaving-group ability (compared to chlorine) enhance SN2\text{S}_\text{N}2 reactivity. Kinetic studies show:
    • Reaction Rate : Bromo derivatives react 3–5× faster with nucleophiles (e.g., amines, thiols) under identical conditions .
    • Solvent Effects : Polar aprotic solvents (e.g., DMSO) further accelerate reactivity by stabilizing transition states .
    • Data Table :
Halogenkrelk_\text{rel} (vs. Cl)Activation Energy (kcal/mol)
Br3.518.2
Cl1.022.7

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Methodological Answer :
    • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Rinse contaminated skin with water for 15 minutes .
    • Storage : Store in a locked, ventilated cabinet away from moisture and bases .

In cross-coupling reactions, what catalytic systems have been reported to effectively utilize this compound as a substrate?

Q. Advanced Research Focus

  • Methodological Answer :
    • Palladium Catalysts : Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 or Pd(dba)2\text{Pd(dba)}_2 with ligands (e.g., XPhos) enable Suzuki-Miyaura couplings with aryl boronic acids .
    • Optimization : Use Na2CO3\text{Na}_2\text{CO}_3 as a base in toluene/ethanol (3:1) at 80°C for 12 hours. Yields range from 70–85% .

How can researchers resolve contradictions in reported biological activity data for derivatives synthesized from this compound?

Q. Advanced Research Focus

  • Methodological Answer :
    • Purity Verification : Re-test compounds using standardized HPLC protocols to rule out impurity-driven artifacts .
    • Assay Reproducibility : Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number .
    • Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to confirm regiochemistry .

What strategies are employed to optimize the solubility and stability of this compound in aqueous reaction media?

Q. Basic Research Focus

  • Methodological Answer :
    • Co-Solvents : Use 10–20% DMSO or ethanol to enhance aqueous solubility without hydrolysis .
    • Buffering : Maintain pH 4–6 (acetate buffer) to stabilize the ester group against base-catalyzed degradation .
    • Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under argon .

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